molecular formula C8H18ClN3O B2955959 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride CAS No. 845626-17-7

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride

Katalognummer: B2955959
CAS-Nummer: 845626-17-7
Molekulargewicht: 207.7
InChI-Schlüssel: WYJMIGQSKPRQNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride (CAS 845626-17-7) is a chemical compound of interest in medicinal chemistry research. With the molecular formula C8H18ClN3O and a molecular weight of 207.70, this urea derivative features a piperidine scaffold, a structure frequently explored in drug discovery . The related free base, 1-Ethyl-3-(piperidin-4-yl)urea (CAS 845775-44-2), has a molecular weight of 171.24 . Urea-based compounds are significant in modern pharmacology due to their ability to form stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in therapeutic agents . Piperidin-4-yl urea substructures, in particular, have been identified as key components in the development of novel inhibitors for enzymes like soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory and analgesic therapies . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Datasheet for proper handling and storage information.

Eigenschaften

IUPAC Name

1-ethyl-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H2,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJMIGQSKPRQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of piperidine derivatives with ethyl isocyanate. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of urea derivatives are highly influenced by substituents on the piperidine ring and the urea backbone. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Yield (%) Key Applications/Notes Evidence ID
1-Ethyl-3-(piperidin-4-yl)urea HCl C₈H₁₇ClN₃O Ethyl, piperidin-4-yl N/A Intermediate for enzyme inhibitors
1-Isopropyl-3-(piperidin-4-yl)urea HCl C₉H₂₀ClN₃O Isopropyl, piperidin-4-yl N/A Higher lipophilicity; supplier data available
1-Cyclopentyl-3-(piperidin-4-yl)urea HCl C₁₁H₂₂ClN₃O Cyclopentyl, piperidin-4-yl N/A Bulkier substituent may enhance target binding
1-Phenyl-3-(piperidin-4-yl)urea HCl C₁₂H₁₆ClN₃O Phenyl, piperidin-4-yl 58% Used in reductive amination for drug discovery
14d () C₁₉H₂₀F₂N₃O₃S 4-Fluorophenylsulfonyl, ethyl, urea 55.2% Anti-inflammatory activity; tested in vitro

Key Observations:

  • Synthetic Yields: Yields vary significantly based on substituents. For example, phenyl-substituted derivatives (58%, ) and sulfonyl-containing analogs (55.2%, ) demonstrate moderate efficiency, while trifluoromethyl groups (e.g., 8a in ) achieve higher yields (64.2%) due to stabilized intermediates .
  • Biological Activity: Fluorinated or sulfonated derivatives (e.g., 14d in ) show enhanced anti-inflammatory and enzyme inhibitory properties, likely due to electronic effects and improved target interaction .

Physicochemical Properties

  • NMR Profiles: ¹H-NMR data for analogs (e.g., 8a–8c in ) reveal distinct shifts for urea protons (δ 6.5–8.0 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm), aiding structural confirmation .
  • Solubility: Ethyl and isopropyl derivatives are likely soluble in polar aprotic solvents (e.g., DCM, THF), while aryl-substituted analogs (e.g., 14d) may require DMSO for dissolution .

Commercial Availability

  • Isopropyl and cyclopentyl analogs are offered by suppliers like Amadis Chemical and Wuxi AppTec .

Biologische Aktivität

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride is an organic compound with notable biological activities, particularly as a central nervous system stimulant. This article delves into its biological activity, synthesis, pharmacological potential, and related research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₈H₁₈ClN₃O, with a CAS registry number of 845626-17-7. Its structure features an ethyl group and a piperidinyl group attached to the nitrogen atoms of the urea functional group, stabilized by hydrochloride salt. This unique combination may enhance its interaction with neurotransmitter systems, although specific mechanisms remain largely unexplored in published studies.

Biological Activity

Potential Pharmacological Effects:

Mechanisms of Action:
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its piperidine moiety is often associated with various pharmacological effects, indicating possible interactions with neurotransmitter systems or other cellular targets.

Synthesis

The synthesis of this compound typically involves several steps optimized for yield and purity. The general procedure may include:

  • Formation of the urea linkage through reaction between an appropriate isocyanate and a piperidine derivative.
  • Subsequent addition of the ethyl group under controlled conditions.
  • Final crystallization or precipitation to obtain the hydrochloride salt form.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into its unique biological properties:

Compound NameCAS NumberKey Features
1-(Piperidin-4-yl)urea hydrochloride53255606Lacks ethyl substitution; simpler structure
3-Ethyl-1-(piperidin-4-yl)urea845775-44-2Different substitution pattern; potential analog
N,N-Diethylurea105-33-5Lacks piperidine; simpler urea structure

This table highlights how this compound stands out due to its combination of an ethyl group and a piperidine moiety, potentially conferring unique biological properties compared to simpler ureas or those lacking the piperidine structure.

Case Studies and Research Findings

Cytotoxicity Studies:
Recent studies involving related compounds have demonstrated promising cytotoxicity against various cancer cell lines. For example, certain piperidine derivatives have shown IC50 values in the low micromolar range against MCF-7 and HCT116 cell lines, indicating their potential as anticancer agents . Although direct studies on this compound are sparse, these findings underscore the importance of further research into its biological activities.

Pharmacokinetics:
In related research on soluble epoxide hydrolase (sEH) inhibitors, compounds similar in structure to this compound have demonstrated significant potency and favorable pharmacokinetic profiles. For instance, TPPU (a closely related compound) exhibited low nanomolar inhibition against human sEH, suggesting that modifications to the piperidine structure can enhance biological activity .

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-3-(piperidin-4-yl)urea hydrochloride?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) facilitates urea formation by activating carboxyl groups for nucleophilic attack by amines. A two-step protocol is advised to minimize byproduct interference: (1) coupling the amine (e.g., piperidin-4-amine) with a carbonyl source using EDC•HCl, and (2) reducing intermediate adducts. Post-synthesis, acidic/basic washes remove urea byproducts like dicyclohexylurea (DCU) .

Basic: How should researchers validate the purity of this compound?

Standard purity validation includes:

  • Titration : Dissolve the compound in ethanol, acidify with HCl, and titrate with sodium hydroxide to determine endpoint .
  • Infrared (IR) spectroscopy : Confirm functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹).
  • Chloride content testing : Verify stoichiometric HCl via argentometric titration .
    Acceptable purity ranges are 98.0–102.0% (dry weight basis).

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Exposure response :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin contact : Rinse immediately with water for ≥15 minutes .
      Store in sealed containers at 2–8°C, avoiding moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced: How can structure-activity relationship (SAR) studies optimize its inhibitory activity against soluble epoxide hydrolase (sEH)?

SAR studies focus on:

  • Acyl modifications : Substituents on the piperidine ring (e.g., methyl, aryl groups) impact binding affinity. For example, bulkier groups enhance hydrophobic interactions with sEH’s active site .
  • Urea linker rigidity : Conformational constraints (e.g., cyclic ureas) improve selectivity and potency.
    Refer to pharmacokinetic tables (e.g., IC₅₀ values, metabolic stability) to prioritize derivatives for in vivo testing .

Advanced: How can contradictory solubility data in pharmacological assays be resolved?

Discrepancies often arise from:

  • Solvent polarity : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers.
  • pH-dependent solubility : Adjust pH to 6–7 (near physiological conditions) to mimic in vivo behavior.
  • Dynamic light scattering (DLS) : Quantify aggregation states that may skew activity readings .

Advanced: What advanced analytical methods address impurities in synthesized batches?

  • HPLC-MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate and identify impurities.
  • NMR spectroscopy : ¹H/¹³C NMR resolves regioisomeric byproducts (e.g., urea vs. thiourea adducts).
  • X-ray crystallography : Confirm stereochemistry if chiral centers are present .

Advanced: How do researchers design in vivo studies to evaluate its pharmacokinetics?

  • Dosing regimens : Administer intravenously (IV) or orally (PO) in murine models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours.
  • LC-MS/MS quantification : Measure parent compound and metabolites (e.g., hydrolyzed urea derivatives).
  • Tissue distribution : Assess brain penetration if targeting neurological sEH isoforms .

Advanced: What strategies mitigate off-target effects in cellular assays?

  • Counter-screening : Test against related enzymes (e.g., microsomal epoxide hydrolase) to confirm selectivity.
  • CRISPR knockouts : Use sEH-deficient cell lines to validate on-target activity.
  • Proteomic profiling : Identify unintended protein interactions via affinity pull-down assays .

Advanced: How can computational modeling guide derivative design?

  • Molecular docking : Simulate binding poses in sEH’s catalytic domain (PDB: 3ANS) to prioritize substituents with optimal hydrogen bonding (e.g., piperidine N-H with Asp333).
  • QSAR models : Corrogate electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) descriptors with IC₅₀ data .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct management : Replace batch purification with continuous flow systems to remove DCU efficiently.
  • Solvent selection : Transition from DMF (high toxicity) to greener solvents (e.g., cyclopentyl methyl ether).
  • Process analytical technology (PAT) : Implement real-time IR monitoring to ensure reaction completion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.